N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a benzamide derivative characterized by:
- A pyrrolidin-1-ylsulfonyl substituent on the benzamide core, influencing electronic and steric properties.
- A dimethylaminoethyl side chain, enhancing solubility via protonation in physiological conditions.
- A hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications .
This compound belongs to a broader class of sulfonamide- and heterocycle-containing molecules, often explored for kinase inhibition, antimicrobial activity, or receptor modulation.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3S2.ClH/c1-25(2)14-15-27(22-24-20-18(23)6-5-7-19(20)31-22)21(28)16-8-10-17(11-9-16)32(29,30)26-12-3-4-13-26;/h5-11H,3-4,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGGANDTNBHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Benzamide Modifications
Compound 1215321-47-3
- Structure : Differs in the sulfonamide substituent (piperidin-1-ylsulfonyl vs. pyrrolidin-1-ylsulfonyl).
- Reduced steric hindrance in piperidine may enhance metabolic stability but decrease selectivity .
Sulfentrazone (Pesticide Glossary Entry)
Heterocyclic Substituents
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure: Features a chlorophenyl-thiazol core with a dimethylamino benzylidene group.
- Impact: The absence of a sulfonamide reduces hydrogen-bonding capacity, limiting solubility compared to the target compound.
Synthesized Triazole Derivatives ()
- Structure : Includes 1,2,4-triazole-3-thiones with fluorophenyl and sulfonylbenzene groups.
Side Chain Variations
N-[2-(diethylamino)ethyl] Analogs ()
- Structure: Replaces dimethylaminoethyl with diethylaminoethyl.
- Impact: Increased steric bulk from ethyl groups may reduce solubility and alter pharmacokinetics. Dimethylaminoethyl in the target compound balances solubility and steric demands for receptor binding .
Key Data Tables
Table 1: Substituent Effects on Solubility and Bioactivity
| Compound | Sulfonamide Group | Heterocycle | Side Chain | Solubility (HCl Salt) | Notable Bioactivity |
|---|---|---|---|---|---|
| Target Compound | Pyrrolidin-1-ylsulfonyl | 4-Fluorobenzo[d]thiazol | Dimethylaminoethyl | High | Kinase inhibition* |
| 1215321-47-3 | Piperidin-1-ylsulfonyl | 4-Fluorobenzo[d]thiazol | Dimethylaminoethyl | Moderate-High | Antimicrobial* |
| Sulfentrazone | None | Triazolone | Difluoromethyl | Low | Herbicidal |
| 4-(4-Chlorophenyl)-N-...thiazol-2-amine | None | Chlorophenyl-thiazol | Dimethylamino-benzylidene | Low | Antifungal* |
Table 2: Spectral Comparison (IR and NMR)
Research Findings and Implications
- Sulfonamide Role : The pyrrolidinylsulfonyl group in the target compound provides a balance of electron-withdrawing effects and steric bulk, enhancing binding to charged residues in enzymatic pockets compared to bulkier piperidinyl analogs .
- Fluorobenzo[d]thiazol Advantage: This moiety improves metabolic stability and target affinity over non-fluorinated thiazoles or triazoles, as seen in pesticidal and antimicrobial analogs .
- Salt Formulation : The hydrochloride salt significantly enhances bioavailability relative to free-base counterparts, a critical factor in drug development .
Q & A
Q. Methodological Insight :
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions and mass spectrometry for molecular weight validation .
- Property Analysis : Employ logP calculations (e.g., via HPLC) to assess lipophilicity, which correlates with membrane permeability .
What are the standard synthetic routes and characterization techniques for this compound?
Basic Research Question
Synthesis involves multi-step organic reactions:
Coupling Reactions : Amide bond formation between benzoic acid derivatives and amines under DCC/HOBt activation .
Functionalization : Introduction of the pyrrolidinylsulfonyl group via nucleophilic substitution (e.g., using pyrrolidine and sulfonyl chloride) .
Salt Formation : Hydrochloride salt preparation via HCl gas exposure in anhydrous ether .
Q. Characterization :
- Purity : Assessed by HPLC (>95% purity threshold) .
- Structural Confirmation : FT-IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), NMR for regiochemistry, and X-ray crystallography (if crystalline) for absolute configuration .
How can researchers optimize synthesis yield and purity for this compound?
Advanced Research Question
Key Variables :
- Temperature : Control during coupling reactions (e.g., 0–5°C for sulfonylation to minimize side products) .
- Solvent Selection : Use DMF for polar intermediates and dichloromethane for acid-sensitive steps .
- Catalysts : Employ DMAP to accelerate acylation reactions .
Q. Methodological Steps :
DoE (Design of Experiments) : Vary reaction time, solvent, and catalyst loading to identify optimal conditions .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) .
How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Advanced Research Question
Potential Causes :
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting compound stability .
- Metabolic Differences : Species-specific cytochrome P450 activity in in vivo models .
Q. Resolution Strategies :
Standardize Protocols : Use CLSI guidelines for cytotoxicity assays .
Orthogonal Assays : Validate kinase inhibition via SPR (Surface Plasmon Resonance) alongside enzymatic assays to confirm target engagement .
Meta-Analysis : Compare data across studies using Hill equation normalization to account for assay-specific parameters .
What methods are used to elucidate the compound’s mechanism of action?
Advanced Research Question
Techniques :
- Target Identification : Chemical Proteomics (e.g., affinity chromatography with biotinylated analogs) .
- Binding Studies : ITC (Isothermal Titration Calorimetry) for thermodynamic profiling (ΔG, ΔH) .
- Structural Biology : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .
Q. Case Example :
- If targeting protein kinases , perform kinase activity assays (e.g., ADP-Glo™) with ATP concentration titrations to assess competitive inhibition .
How to design derivatives for improved biological activity and reduced off-target effects?
Advanced Research Question
Design Principles :
- Bioisosteric Replacement : Substitute the pyrrolidinylsulfonyl group with morpholine or piperazine to modulate solubility .
- SAR (Structure-Activity Relationship) : Systematically modify the fluorobenzo[d]thiazole ring (e.g., replace F with Cl or CF₃) and evaluate IC₅₀ shifts .
Q. Synthesis Workflow :
Parallel Synthesis : Use automated liquid handlers to generate a 24-compound library .
In Silico Screening : Prioritize derivatives via molecular docking (e.g., AutoDock Vina) against target proteins .
How can computational methods analyze binding interactions and predict pharmacokinetics?
Advanced Research Question
Tools :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS to assess binding stability over 100 ns trajectories .
- ADMET Prediction : Use SwissADME to estimate permeability (e.g., Caco-2 cell model) and CYP450 inhibition profiles .
Q. Case Study :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict reactive sites for electrophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
